molecular formula C23H37NO6S B051530 20-Hydroxy-leukotriene E4 CAS No. 111844-33-8

20-Hydroxy-leukotriene E4

Cat. No. B051530
M. Wt: 455.6 g/mol
InChI Key: BJRMBXPQAMDCMG-CMJQBAFXSA-N
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Description

20-Hydroxy-leukotriene E4 (20-HETE) is a metabolite of arachidonic acid that belongs to the family of eicosanoids. It is a potent vasoconstrictor and has been implicated in a variety of physiological and pathophysiological processes. 20-HETE is synthesized by the action of cytochrome P450 enzymes and is involved in the regulation of blood pressure, renal function, and vascular tone.

Scientific Research Applications

Enzymatic Conversion and Metabolic Pathways

  • Leukotriene E4 (LTE4) undergoes enzymatic conversion in the kidneys to form less polar metabolites such as 20-hydroxy-leukotriene E4, indicating a significant role in leukotriene metabolism and biological potency, as demonstrated in the guinea pig ileum (Bernström & Hammarström, 1981).
  • Cytochrome P450-dependent ω-hydroxylation, a metabolic reaction catalyzed by CYP4 enzymes, is critical in the formation of 20-hydroxy-leukotrienes, impacting tumor progression, angiogenesis, and blood pressure regulation (Johnson et al., 2015).
  • Rat liver microsomes metabolize LTE4 into polar products like 20-hydroxy-leukotriene E4, involving a novel leukotriene E ω-hydroxylase enzyme distinct from leukotriene B ω-hydroxylase (Örning, 1987).

Biological and Pharmacological Effects

  • The metabolic transformation of LTE4 to its ω-oxidized forms, such as 20-hydroxy-leukotriene E4, is crucial for regulating the inflammatory response, implicating their roles in inflammation and potentially in cancer progression (Johnson et al., 2015).
  • 20-Hydroxy-LTB4 exhibits potent dose-dependent inhibition of neutrophil emigration, demonstrating its regulatory role in inflammatory responses and potential implications in immune response modulation (Pettipher et al., 1993).

Analytical and Quantitative Studies

  • Advanced analytical methods have been developed for the simultaneous quantitation of leukotriene B4 and its omega-oxidized metabolites, including 20-hydroxy-LTB4, offering insights into the synthesis and metabolism of these compounds in biological systems (Izumi et al., 1986).

properties

CAS RN

111844-33-8

Product Name

20-Hydroxy-leukotriene E4

Molecular Formula

C23H37NO6S

Molecular Weight

455.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1

InChI Key

BJRMBXPQAMDCMG-CMJQBAFXSA-N

Isomeric SMILES

C(CC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CCO

SMILES

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO

Canonical SMILES

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO

physical_description

Solid

synonyms

(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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